molecular formula C8H11ClO2 B14686975 2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid CAS No. 25053-30-9

2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid

Cat. No.: B14686975
CAS No.: 25053-30-9
M. Wt: 174.62 g/mol
InChI Key: SGJBVIUXXNBDOL-UHFFFAOYSA-N
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Description

2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid is a chemical compound with the molecular formula C8H11ClO2. It is known for its unique structure, which combines the properties of both chlorinated butadiene and methacrylic acid. This compound is used in various industrial applications, particularly in the production of synthetic rubbers and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobuta-1,3-diene involves the chlorination of 1,3-butadiene, followed by isomerization and dehydrochlorination. The process typically includes the following steps:

Industrial Production Methods

Industrial production of 2-chlorobuta-1,3-diene follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process is energy-intensive and requires careful control of temperature and pressure to avoid side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobuta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated butadiene derivatives, which have applications in polymer synthesis and other industrial processes .

Scientific Research Applications

2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chlorobuta-1,3-diene;2-methylprop-2-enoic acid involves its ability to polymerize and form long-chain polymers. The molecular targets include the double bonds in the butadiene and methacrylic acid moieties, which undergo polymerization reactions. The pathways involved include free radical polymerization and coordination polymerization, depending on the catalysts and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid is unique due to its dual functionality, combining the properties of both chlorinated butadiene and methacrylic acid. This allows it to be used in a wider range of applications compared to its individual components .

Properties

CAS No.

25053-30-9

Molecular Formula

C8H11ClO2

Molecular Weight

174.62 g/mol

IUPAC Name

2-chlorobuta-1,3-diene;2-methylprop-2-enoic acid

InChI

InChI=1S/C4H5Cl.C4H6O2/c1-3-4(2)5;1-3(2)4(5)6/h3H,1-2H2;1H2,2H3,(H,5,6)

InChI Key

SGJBVIUXXNBDOL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)O.C=CC(=C)Cl

Related CAS

25053-30-9

Origin of Product

United States

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